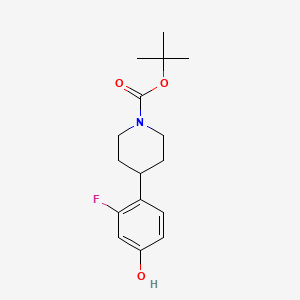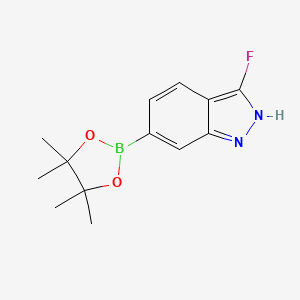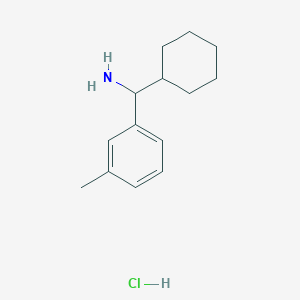
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is1S/C10H14N2.2ClH/c11-10 (8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Cyclobutyl(pyridin-3-yl)methanamine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . Unfortunately, the web search results do not provide additional physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Anticonvulsant Agents
A study by Pandey and Srivastava (2011) discusses the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which includes compounds similar to cyclobutyl(pyridin-3-yl)methanamine hydrochloride. These compounds were evaluated for their anticonvulsant activity, and several showed promising results in protecting against seizures in animal models (Pandey & Srivastava, 2011).
Catalytic Applications
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and explored their catalytic applications, demonstrating good activity and selectivity. This research highlights the potential of cyclobutyl(pyridin-3-yl)methanamine hydrochloride in catalysis (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014, 2015) studied Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, for their photocytotoxic properties and cellular imaging capabilities. These complexes showed significant activity in red light, making them potential candidates for photodynamic therapy (Basu et al., 2014), (Basu et al., 2015).
Methane Monooxygenases Functional Models
Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including bis(pyridin-2-ylmethyl)amine, as functional models for methane monooxygenases. These complexes showed efficient catalysis for hydroxylation of alkanes, indicating the utility of cyclobutyl(pyridin-3-yl)methanamine hydrochloride in mimicking biological methane oxidation (Sankaralingam & Palaniandavar, 2014).
Methyl Methacrylate Polymerization
Kim et al. (2014) described palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine, which were used as catalysts for the polymerization of methyl methacrylate. This research indicates the role of cyclobutyl(pyridin-3-yl)methanamine hydrochloride-like compounds in polymer chemistry (Kim et al., 2014).
Metal Coordination Compounds
Tabatabaei et al. (2015) synthesized ligands similar to cyclobutyl(pyridin-3-yl)methanamine hydrochloride for the formation of various metal coordination compounds. Their study contributes to the understanding of metal-ligand interactions and potential applications in coordination chemistry (Tabatabaei et al., 2015).
Anticancer Activity
Mbugua et al. (2020) explored palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands including R-(pyridin-2-yl)methanamine. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
cyclobutyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;/h2,5-8,10H,1,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYWFESZIVMICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)


![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471951.png)






![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1471965.png)
![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)